molecular formula C8H11NO B181487 2-Ethyl-6-methoxypyridine CAS No. 199273-56-8

2-Ethyl-6-methoxypyridine

Cat. No. B181487
Key on ui cas rn: 199273-56-8
M. Wt: 137.18 g/mol
InChI Key: QORIWACGFMMFAH-UHFFFAOYSA-N
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Patent
US08273773B2

Procedure details

step 2—A mixture of 22 (1.95 g) and Pd/C (10% wt. on carbon, 50 mg) in EtOAc (15 mL) and EtOH (15 mL) at RT was stirred under 1 atmosphere of H2 for 45 min. The catalyst was filtered off and the filtrate was concentrated. The crude residue was purified by SiO2 chromatography eluting with a EtOAc/hexane gradient (0 to 5% EtOAc) to afford 560 mg of 2-ethyl-6-methoxypyridine (26) as a colorless oil.
Name
22
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(C1C=C([C:15]2[C:16]([O:21][CH3:22])=[N:17][CH:18]=[CH:19][CH:20]=2)C=CC=1OC(F)F)(C)(C)C.[CH3:23][CH2:24]OC(C)=O>CCO.[Pd]>[CH2:23]([C:18]1[CH:19]=[CH:20][CH:15]=[C:16]([O:21][CH3:22])[N:17]=1)[CH3:24]

Inputs

Step One
Name
22
Quantity
1.95 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=CC1OC(F)F)C=1C(=NC=CC1)OC
Name
Quantity
15 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under 1 atmosphere of H2 for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by SiO2 chromatography
WASH
Type
WASH
Details
eluting with a EtOAc/hexane gradient (0 to 5% EtOAc)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)C1=NC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 560 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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